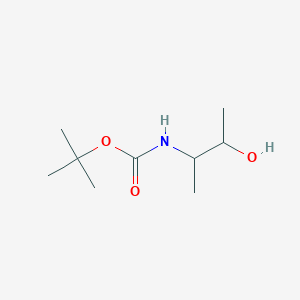

(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Chlorination Reactions

- Chlorination Reaction of α-Amino Acids : A study on the chlorination reaction of α-amino acids, including L-proline, with PCl5 highlights the formation of stable compounds under specific conditions. This reaction represents a strategy for the synthesis of L-proline-derived compounds (Bortoluzzi, Marchetti, Murrali, & Pampaloni, 2015).

Enantioselective Synthesis and Catalysis

Scale-up Synthesis of Proline-Derived Ligands : The scale-up synthesis of proline-derived ligands for the preparation of enantiomerically pure α- and β-amino acids demonstrates the importance of these compounds in the synthesis of bioactive peptides (Romoff, Palmer, Mansour, Creighton, Miwa, Ejima, Moriwaki, & Soloshonok, 2017).

Organocatalytic Asymmetric Assembly Reactions : L-Proline catalyzes direct asymmetric assembly of aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols. This highlights its role in organocatalysis (Chowdari, Ramachary, & Barbas, 2003).

Proline in Bioactive Molecule Synthesis

- Synthesis of Bioactive Molecules : Research on the synthesis of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives, potent angiotensin-converting enzyme (ACE) inhibitors, emphasizes the role of proline derivatives in medicinal chemistry (Mcevoy, Lai, & Albright, 1983).

Proline Derivatives in Organic Reactions

- Ionic Liquid Supported Organocatalysts : The synthesis of Proline-2-triethyl-ethylamide hexafluorophosphate and its application in the synthesis of chiral building blocks like (R)-9-Methyl-5(10)-octaline-1,6-dione demonstrates the utility of proline derivatives in organic reactions (Srivastava, 2022).

Safety and Hazards

The safety data sheet for a similar compound, BOC-®-ALPHA-(5-BROMO-2-THIOPHENYLMETHYL)-PROLINE, suggests that in case of inhalation, the victim should be moved into fresh air and given artificial respiration if necessary . If the compound comes into contact with the skin or eyes, it should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .

Propiedades

IUPAC Name |

(2R)-2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H/t10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJKCYUPEIQPAK-HNCPQSOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline-HCl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)

![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)

![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412937.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2412939.png)

![4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2412940.png)

![Bicyclo[3.2.0]hept-6-ylmethanol](/img/structure/B2412943.png)

![2-(4-methoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2412944.png)